molecular formula C14H15N3 B2571668 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2097935-74-3

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2571668
CAS RN: 2097935-74-3
M. Wt: 225.295
InChI Key: GNAMJOQAOJFPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline” has been reported. For instance, a new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was obtained from the deep-sea actinomycete Serinicoccus profundi sp. nov . The structures of these compounds were determined based on detailed analysis of the 1D and 2D NMR as well as MS data .

Scientific Research Applications

Tubulin Polymerization Inhibition

A study involving indenopyrazoles, which are structurally related to 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline, revealed that certain compounds, particularly methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), possess significant antiproliferative activity against human cancer cells. This activity is attributed to the inhibition of tubulin polymerization, a critical process in cell division, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Pharmacological Profile in CNS Disorders

A paper on isothiazolo[5,4-b]pyridine derivatives, which share a similar molecular structure with this compound, highlighted that these compounds have shown varying degrees of activity as analgesic agents. This suggests potential applications in the treatment of pain or central nervous system disorders, albeit with a different pharmacological profile compared to serotoninergic activity (Malinka et al., 2001).

Anticancer Antibiotics

1,2,3,4-Tetrahydroisoquinoline derivatives, closely related to the compound , have been explored for their roles as anticancer antibiotics. The FDA approval of trabectedin, a compound within this class, for treating soft tissue sarcomas, marks a significant milestone in anticancer drug discovery, indicating the potential of such compounds in therapeutic applications for cancer (Singh & Shah, 2017).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been investigated for their antimicrobial and antifungal activities. This research indicates potential uses of such compounds in combating various microbial and fungal infections, highlighting their versatility in different therapeutic areas (Saundane et al., 2013).

Neuroprotective Effects in Stroke Treatment

Recent studies on tetramethylpyrazine nitrones, related to the compound , for stroke treatment have shown promising results. These compounds exhibit potent thrombolytic activity and free radical scavenging power, suggesting their potential as neuroprotective agents in cerebral ischemia therapy (Marco-Contelles, 2020).

Targeted Anticancer Delivery

Research into isoquinoline derivatives for anticancer applications has led to the development of targeted delivery mechanisms. A study demonstrated that incorporating an isoquinoline derivative into transferrin-conjugated liposomes significantly enhanced its antitumor activity, providing a promising approach for targeted cancer therapy (Yang et al., 2015).

properties

IUPAC Name

2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAMJOQAOJFPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.